molecular formula C23H16BrN3 B3300300 3-(3-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901031-16-1

3-(3-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B3300300
CAS No.: 901031-16-1
M. Wt: 414.3 g/mol
InChI Key: RHTORIDZXCKSTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a pyrazolo ring fused to a quinoline core, with bromophenyl and methylphenyl substituents. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with bromophenyl and methylphenyl groups under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the pyrazoloquinoline core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times . Additionally, solvent-free conditions and the use of recyclable catalysts are explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce various substituents at the bromine position .

Scientific Research Applications

3-(3-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3-bromophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline lies in its specific substituents and the resulting chemical properties. The presence of both bromophenyl and methylphenyl groups imparts distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(3-bromophenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3/c1-15-9-11-18(12-10-15)27-23-19-7-2-3-8-21(19)25-14-20(23)22(26-27)16-5-4-6-17(24)13-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTORIDZXCKSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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